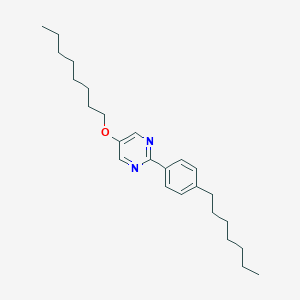

2-(4-Heptylphenyl)-5-octoxypyrimidine

Descripción

2-(4-Heptylphenyl)-5-octoxypyrimidine is a pyrimidine derivative characterized by a heptyl chain attached to the para position of a phenyl ring (position 2 of the pyrimidine core) and an octyloxy group at position 5 of the pyrimidine ring. Its molecular formula is C25H37N2O, with a molar mass of 381.58 g/mol. Pyrimidine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .

Propiedades

Número CAS |

121640-68-4 |

|---|---|

Fórmula molecular |

C25H38N2O |

Peso molecular |

382.6 g/mol |

Nombre IUPAC |

2-(4-heptylphenyl)-5-octoxypyrimidine |

InChI |

InChI=1S/C25H38N2O/c1-3-5-7-9-11-13-19-28-24-20-26-25(27-21-24)23-17-15-22(16-18-23)14-12-10-8-6-4-2/h15-18,20-21H,3-14,19H2,1-2H3 |

Clave InChI |

ROUZDYXXSLYRSA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCC |

SMILES canónico |

CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCC |

Sinónimos |

2-(4-Heptylphenyl)-5-(octyloxy)-pyrimidine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position and Chain Length Effects

2-(4-Hexyloxy-phenyl)-5-octyl-pyrimidine (C24H36N2O)

- Key Differences : The hexyloxy group is attached to the phenyl ring (vs. heptyl in the target compound), and the octyl chain is at position 5 of the pyrimidine (vs. octyloxy in the target).

- Impact: The shorter alkoxy chain (hexyl vs. The octyl chain (alkyl vs. alkoxy) may decrease polarity, affecting solubility and receptor binding .

5-Heptyl-2-[4-(octyloxy)phenyl]pyrimidine (C25H38N2O)

- Key Differences : Substituents are swapped: the heptyl chain is at position 5 of the pyrimidine, while the octyloxy group is on the phenyl ring.

- Impact : The reversed substituent positions alter electronic distribution and steric hindrance. This compound’s molar mass (382.58 g/mol) is slightly higher than the target’s, which may influence crystallization behavior .

N-(4-Heptylphenyl)-maleimide 12 (C17H21NO2)

- Key Differences : A heptylphenyl group is linked to a maleimide core instead of a pyrimidine.

- Impact: In enzymatic studies, the heptylphenyl group enhanced monoacylglycerol lipase (MGL) inhibition (IC50 = 2.12 μM) compared to shorter chains, suggesting that the heptyl group in the target compound could similarly optimize bioactivity .

Functional Group Variations

2-(4'-Hydroxyphenyl)-5-n-heptylpyrimidine

- Key Differences : A hydroxyl group replaces the heptyl chain on the phenyl ring.

- Impact : The hydroxyl group increases polarity, improving water solubility but reducing lipid membrane penetration compared to the target’s alkoxy substituents .

5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine (C17H10ClF3N2O)

- Key Differences : Electron-withdrawing groups (chloro, trifluoromethyl) replace alkyl/alkoxy chains.

Physicochemical Properties

| Compound | Molar Mass (g/mol) | logP* | Water Solubility | Key Applications |

|---|---|---|---|---|

| 2-(4-Heptylphenyl)-5-octoxypyrimidine | 381.58 | ~7.2 | Low | Drug design, liquid crystals |

| 2-(4-Hexyloxy-phenyl)-5-octyl-pyrimidine | 368.56 | ~6.8 | Moderate | Antibacterial agents |

| 5-Heptyl-2-[4-(octyloxy)phenyl]pyrimidine | 382.58 | ~7.5 | Low | Materials science |

| N-(4-Heptylphenyl)-maleimide 12 | 287.35 | ~4.1 | Moderate | Enzyme inhibition |

*logP values estimated using substituent contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.